Disodium dichloride
Description
Sodium typically forms ionic compounds with chloride as NaCl (sodium chloride). The nomenclature "disodium dichloride" (theoretical formula: Na₂Cl₂) implies a 1:1 molar ratio of sodium to chloride, which contradicts the typical +1 oxidation state of sodium and -1 of chloride. For the purpose of this analysis, we assume the user intended to refer to sodium-containing dichloride compounds or other dichlorides (e.g., sulfur dichloride, ethylene dichloride) and will proceed with a comparative analysis of these compounds.
Properties
Molecular Formula |
Cl2Na2 |
|---|---|
Molecular Weight |
116.88 g/mol |
IUPAC Name |
disodium;dichloride |
InChI |
InChI=1S/2ClH.2Na/h2*1H;;/q;;2*+1/p-2 |
InChI Key |
OKBPCTLSPGDQBO-UHFFFAOYSA-L |
Canonical SMILES |
[Na+].[Na+].[Cl-].[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Dichloride Compounds
Dichlorides are compounds containing two chlorine atoms. Below, we compare key dichlorides across structural, chemical, and functional properties using data from diverse sources.
Table 1: Key Dichloride Compounds
Structural and Chemical Comparisons
- Disulfur dichloride (S₂Cl₂) : A covalent liquid with a bent S–S bond. Reacts vigorously with water to release HCl and sulfur oxides .
- Ethylene dichloride (EDC): A volatile alkyl halide. Known for its role in PVC production and as a solvent. Chronic exposure causes testicular toxicity and carcinogenicity in rodents .
- Diacyl dichlorides (e.g., Decanedioyl, Succinyl) : Highly reactive due to electron-withdrawing carbonyl groups. Used in polymerization and peptide synthesis. React exothermically with nucleophiles (e.g., water, amines) .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing disodium dichloride in laboratory settings?
- Answer : this compound synthesis typically involves stoichiometric reactions between sodium salts and chlorine sources under controlled conditions. For characterization, use:
- X-ray diffraction (XRD) to confirm crystalline structure .
- Nuclear Magnetic Resonance (NMR) spectroscopy for atomic environment analysis .
- Elemental analysis (e.g., combustion analysis) to verify purity and stoichiometry.
- Document experimental parameters (temperature, solvent, reaction time) to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include:
- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact .
- Storage in anhydrous conditions to prevent hydrolysis or unintended reactions .
- Emergency procedures for spills (neutralization with inert materials) and disposal compliant with local regulations .
Q. How can researchers determine the solubility and reactivity of this compound across different solvents?
- Answer : Conduct systematic solubility tests using polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane) . Monitor reactions via:
- UV-Vis spectroscopy to track dissolution kinetics .
- Titration methods (e.g., acid-base) to quantify reactivity with specific reagents .
Advanced Research Questions
Q. What experimental designs are recommended for studying the thermal and photolytic stability of this compound?
- Answer : Employ controlled-environment setups:
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess decomposition temperatures and enthalpy changes .
- Photolysis chambers with monochromatic light sources to study degradation pathways. Use HPLC-MS to identify breakdown products .
Q. How can computational modeling complement experimental studies of this compound’s interaction with biomolecules?
- Answer : Integrate density functional theory (DFT) for electronic structure predictions and molecular dynamics (MD) simulations to model binding affinities. Validate computational results with Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) experimental data .
Q. What strategies resolve contradictions in published data on this compound’s environmental impact?
- Answer : Perform meta-analysis of existing studies to identify variables (e.g., pH, temperature). Cross-validate using:
- Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) assays to assess eco-toxicity .
- Controlled replication studies under standardized conditions to isolate confounding factors .
Q. How should researchers design experiments to investigate this compound’s role in catalytic systems?
- Answer : Optimize catalytic activity via Design of Experiments (DoE) frameworks:
- Vary parameters (catalyst loading, substrate ratios) and analyze outcomes with GC-MS or NMR .
- Use kinetic isotope effects (KIE) to probe reaction mechanisms .
Methodological Notes
- Reproducibility : Document all experimental conditions (e.g., humidity, equipment calibration) in supplementary materials .
- Data Validation : Triangulate findings using multiple analytical techniques (e.g., XRD + NMR) to minimize instrument-specific biases .
- Literature Review : Prioritize peer-reviewed studies and avoid non-academic sources (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
